Arsenous carbonate

描述

Arsenic(III) (arsenous) compounds typically exist as arsenites (e.g., AsO₃³⁻), such as sodium arsenite (NaAsO₂) or arsenic trioxide (As₂O₃), the latter being the anhydride of arsenous acid (H₃AsO₃) . The instability of arsenous carbonate may lead to decomposition into arsenic trioxide and carbon dioxide, as suggested by analogous reactions involving sodium carbonate and arsenous acid forming sodium pyro-arsenate . Limited direct data on arsenous carbonate necessitate inferences from structurally or functionally related compounds.

属性

CAS 编号 |

124286-17-5 |

|---|---|

分子式 |

C3As2O9 |

分子量 |

329.87 g/mol |

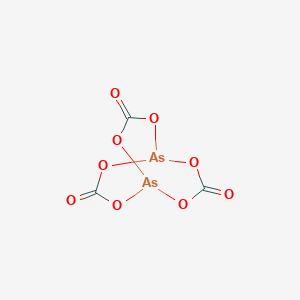

IUPAC 名称 |

2,4,6,8,9,11-hexaoxa-1,5-diarsabicyclo[3.3.3]undecane-3,7,10-trione |

InChI |

InChI=1S/C3As2O9/c6-1-9-4-11-2(7)12-5(10-1)14-3(8)13-4 |

InChI 键 |

WWGTWFJGVRVFCU-UHFFFAOYSA-N |

SMILES |

C1(=O)O[As]2OC(=O)O[As](O1)OC(=O)O2 |

规范 SMILES |

C1(=O)O[As]2OC(=O)O[As](O1)OC(=O)O2 |

其他CAS编号 |

124286-17-5 |

同义词 |

arsenous carbonate |

产品来源 |

United States |

相似化合物的比较

Arsenic Trioxide (As₂O₃)

- Structure : As₂O₃ exists as a covalent molecule, forming octahedral clusters in the solid state.

- Toxicity : Classified as a hazardous substance (UN 1561) with acute toxicity (LD₅₀: 15–50 mg/kg in rats) .

- Uses : Historically used as a pesticide, wood preservative, and in glass production .

- Stability : Stable under ambient conditions but reacts with bases to form arsenites .

Sodium Arsenite (NaAsO₂)

- Structure : Ionic compound with AsO₂⁻ ions.

- Toxicity: Highly toxic (oral LD₅₀: 41 mg/kg in rats) and carcinogenic .

- Uses: Herbicide and insecticide, now restricted due to environmental persistence .

Sodium Carbonate (Na₂CO₃)

- Structure : Ionic carbonate (CO₃²⁻) with trigonal planar geometry .

- Toxicity : Low toxicity (irritant, LD₅₀: 4,100 mg/kg in rats) .

- Uses : Industrial cleaning, glass manufacturing, and pH regulation .

Comparative Properties

| Property | Arsenous Carbonate (Theoretical) | Arsenic Trioxide | Sodium Arsenite | Sodium Carbonate |

|---|---|---|---|---|

| Formula | As₂(CO₃)₃ | As₂O₃ | NaAsO₂ | Na₂CO₃ |

| Molecular Weight | ~318 g/mol | 197.84 g/mol | 129.91 g/mol | 105.99 g/mol |

| Solubility | Likely low (decomposes) | 2 g/100 mL (water) | 156 g/100 mL (water) | 21.6 g/100 mL (water) |

| Toxicity | High (inferred) | Extremely toxic | Highly toxic | Low toxicity |

| Primary Uses | Hypothetical | Pesticides, glass | Restricted pesticides | Industrial cleaner |

Sources :

Stability and Reactivity

- Arsenous Carbonate: Likely unstable, decomposing into As₂O₃ and CO₂ under standard conditions .

- Arsenic Trioxide: Stable but reacts with water to form arsenous acid (H₃AsO₃) .

- Sodium Carbonate : Highly stable, hygroscopic, and reacts with acids to release CO₂ .

Environmental and Health Impact

常见问题

Basic Research Questions

Q. What experimental methods are suitable for synthesizing arsenous carbonate in a laboratory setting, and how can purity be validated?

- Methodology : Use controlled coprecipitation by reacting arsenic trioxide (As₂O₃) with sodium carbonate (Na₂CO₃) under inert conditions to avoid oxidation. Purity validation requires X-ray diffraction (XRD) for crystallinity analysis and inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification .

- Data Handling : Compare XRD patterns with reference databases (e.g., ICDD PDF-4+) and cross-validate with Raman spectroscopy to confirm the absence of byproducts like arsenic oxides .

Q. How can researchers detect and quantify trace arsenous carbonate in environmental samples with high interference from organic matter?

- Methodology : Employ solid-phase extraction (SPE) coupled with hydride generation atomic absorption spectroscopy (HG-AAS). Pre-treat samples with nitric acid digestion to dissolve organic matrices .

- Validation : Spike recovery tests and calibration against certified reference materials (CRMs) ensure accuracy. Use blank corrections to account for background arsenic levels .

Q. What spectroscopic techniques are most effective for characterizing the coordination environment of arsenic in arsenous carbonate?

- Approach : X-ray absorption near-edge structure (XANES) spectroscopy at the As K-edge provides oxidation state information. Pair with Fourier-transform infrared (FTIR) spectroscopy to identify carbonate bonding modes .

- Data Interpretation : Compare spectra with model compounds (e.g., sodium arsenite, calcium carbonate) to assign peaks .

Advanced Research Questions

Q. How do pH and temperature influence the stability of arsenous carbonate in aqueous systems, and what kinetic models describe its dissolution?

- Experimental Design : Conduct batch experiments across pH 4–10 and temperatures 10–50°C. Monitor dissolution via ICP-MS and fit data to pseudo-first-order or shrinking-core models .

- Contradiction Resolution : Discrepancies in reported rate constants may arise from differing ionic strengths; use activity coefficients (e.g., Davies equation) to normalize results .

Q. What mechanistic pathways explain the redox behavior of arsenous carbonate under oxidative stress conditions?

- Methodology : Use electrochemical methods (cyclic voltammetry) to study redox potentials. Complement with electron paramagnetic resonance (EPR) to detect radical intermediates .

- Data Analysis : Compare voltammograms with computational simulations (e.g., density functional theory) to identify transition states .

Q. How can researchers resolve contradictions in reported toxicity data for arsenous carbonate across in vitro and in vivo studies?

- Critical Analysis : Perform meta-analysis of existing data to identify confounding variables (e.g., exposure duration, organism type). Validate via standardized OECD toxicity assays .

- Uncertainty Quantification : Use Monte Carlo simulations to model dose-response variability and assess statistical significance .

Q. What role do carbonate ligands play in modulating the bioavailability of arsenic in arsenous carbonate compared to other arsenic compounds?

- Approach : Conduct competitive ligand exchange experiments with synthetic gastrointestinal fluids (e.g., TIM-1 model). Measure bioaccessibility via diffusive gradients in thin films (DGT) .

- Advanced Modeling : Apply speciation software (e.g., PHREEQC) to predict arsenic mobilization under varying ligand concentrations .

Methodological Best Practices

- Literature Review : Use platforms like Web of Science and Consensus to identify peer-reviewed studies. Filter results by methodologies (e.g., "synchrotron spectroscopy") to ensure technical rigor .

- Data Reproducibility : Document experimental conditions (pH, temperature, instrument calibration) in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Address contradictory data by re-evaluating experimental parameters (e.g., purity of starting materials) and employing orthogonal validation techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。